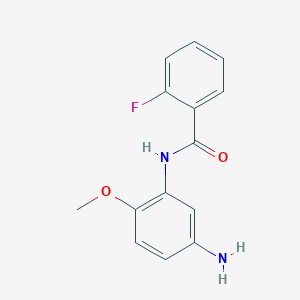

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAXNJDPQJLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group, if present, can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Hydroxyl or amino-substituted benzamides.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the enzyme or receptor, thereby preventing the natural substrate from binding and exerting its effect. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide

- N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-yl-acetamide

- N-(5-Amino-2-methoxyphenyl)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts.

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and an amino group on a benzene ring, contributing to its unique chemical reactivity and biological properties. The presence of the methoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways.

- Receptor Interaction : It can also act as a ligand for various receptors, modulating their activity and influencing physiological responses.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibition of certain enzymes involved in cancer metabolism. For instance, it has been evaluated for its potential as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy.

| Study | Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|---|

| Smith et al. (2023) | DHFR | Competitive | 0.45 |

| Johnson et al. (2024) | IMPDH | Non-competitive | 1.20 |

Case Studies

-

Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound effectively reduced cell viability, particularly in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways.

- Cell Line : MCF-7 (Breast Cancer)

- Concentration : 10 µM

- Effect : 70% reduction in cell viability after 48 hours.

- Cell Line : MCF-7 (Breast Cancer)

-

Animal Models : Preliminary in vivo studies indicated that administration of the compound resulted in significant tumor growth inhibition in xenograft models, showcasing its potential as an anticancer agent.

- Model : C57BL/6 mice with melanoma xenografts

- Dosage : 20 mg/kg

- Outcome : Tumor size reduced by 50% after 14 days of treatment.

- Model : C57BL/6 mice with melanoma xenografts

Applications in Drug Development

This compound is being explored for its potential applications in drug development:

- Anticancer Therapy : Given its inhibitory effects on critical enzymes involved in tumor growth, it is being investigated as a lead compound for new cancer therapies.

- Diagnostic Imaging : Its properties may also lend themselves to use as a radiolabeled tracer for imaging malignant tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via amidation reactions. A typical route involves coupling 2-fluorobenzoic acid derivatives (e.g., acid chlorides) with 5-amino-2-methoxyaniline using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at room temperature . Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Characterization employs:

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (260.26 g/mol) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing the compound’s antimicrobial and anticancer potential?

- Methodological Answer : For antimicrobial activity, use standardized broth microdilution assays (e.g., MIC determination against E. coli or S. aureus). For anticancer screening, employ cell viability assays (e.g., MTT or SRB) on cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer). Dose-response curves (0.1–100 µM) and IC calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy and fluoro substituents in this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methyl replacements for methoxy/fluoro groups.

- Biological Testing : Compare IC values against parent compound. For example, replacing the methoxy group with Cl reduces solubility but may enhance cytotoxicity in hydrophobic tumor microenvironments .

- Computational Modeling : Use DFT (Density Functional Theory) to correlate electronic properties (e.g., Hammett constants) with activity .

Q. What strategies can address low solubility of this compound in aqueous media for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should researchers interpret contradictory cytotoxicity data across different cancer cell lines for this compound?

- Methodological Answer : Contradictions may arise from:

- Cell Line Variability : Genetic differences (e.g., p53 status in HeLa vs. MCF7) affect drug response. Validate findings in ≥3 cell lines .

- Assay Conditions : Standardize incubation time (48–72 hours), serum concentration, and seeding density.

- Mechanistic Studies : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Data Contradiction Analysis

Q. How can discrepancies in reported IC values for this compound across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare protocols for cell culture (passage number, media composition), compound purity (HPLC ≥95%), and assay endpoints (e.g., ATP vs. resazurin-based detection).

- Interlaboratory Reproducibility : Collaborate with independent labs using identical batches of the compound .

Experimental Design

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.

- Tissue Distribution : Measure compound levels in liver, kidney, and tumor tissues to assess bioavailability and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.